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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reinforcing properties of the selective

dopamine reuptake inhibitor (DRI) RTI-113 and the non-selective monoamine reuptake inhibitor

cocaine. The information presented is based on preclinical data from self-administration and

other behavioral paradigms in non-human primates and rodents, offering insights into their

relative reinforcing efficacy, potency, and underlying neurobiological mechanisms.

Executive Summary
RTI-113, a phenyltropane analog of cocaine, demonstrates reinforcing effects that are

equipotent to cocaine in preclinical models. However, key differences in its pharmacokinetic

profile and receptor selectivity may influence its abuse liability. Notably, RTI-113 exhibits a

longer duration of action and higher selectivity for the dopamine transporter (DAT) compared to

cocaine. While both compounds maintain self-administration behavior, cocaine tends to sustain

higher rates of responding. This guide delves into the experimental data that underpins these

observations, providing a detailed comparison to inform research and drug development in the

field of substance use disorders.
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The following tables summarize key quantitative data from preclinical studies comparing RTI-
113 and cocaine.

Table 1: Reinforcing Effects in Non-Human Primates (Self-Administration)

Parameter RTI-113 Cocaine Species
Experimental
Details

Potency (ED50)
Equiponent to

Cocaine

Equiponent to

RTI-113
Rhesus Monkeys

Second-order

schedule of i.v.

self-

administration.[1]

Efficacy (Max

Response Rate)

Lower than

Cocaine

Higher than RTI-

113
Rhesus Monkeys

Cocaine

maintained

higher response

rates in two of

three monkeys

tested.[1]

Dopamine

Transporter

(DAT)

Occupancy at

Max Response

94-99% 65-76% Rhesus Monkeys

Positron

Emission

Tomography

(PET) imaging.

[1]

Breakpoint

(Progressive

Ratio)

Data not

available

Up to ~1800

responses

(Dose-

dependent)

Rhesus Monkeys

Breakpoint is the

maximum

number of

responses an

animal will make

to receive a

single injection.

[2]

Table 2: Pharmacokinetic Parameters
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Parameter RTI-113 Cocaine Species
Route of
Administration

Duration of

Action

Longer than

Cocaine

Shorter than RTI-

113

Squirrel

Monkeys, Rats

The

discriminative

stimulus effects

of RTI-113 were

approximately

five times longer

than cocaine in

rats and squirrel

monkeys.[3]

Half-life (t½)

Data not

available in

monkeys

~50-90 minutes

(plasma)
Rhesus Monkeys Intravenous.

Time to

Maximum

Concentration

(Tmax)

Data not

available in

monkeys

~5-10 minutes

(plasma)
Rhesus Monkeys Intravenous.

Maximum

Concentration

(Cmax)

Data not

available in

monkeys

Dose-dependent Rhesus Monkeys Intravenous.

Experimental Methodologies
A comprehensive understanding of the reinforcing effects of these compounds necessitates a

detailed examination of the experimental protocols used to generate the data.

Intravenous Self-Administration in Rhesus Monkeys
This paradigm is a cornerstone for assessing the reinforcing properties of drugs.

Subjects: Adult male rhesus monkeys with surgically implanted intravenous catheters.

Apparatus: Experimental chambers equipped with two levers, stimulus lights, and an infusion

pump for drug delivery.
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Procedure:

Training: Monkeys are first trained to press a lever to receive a food reward. Once this

behavior is established, the reinforcer is switched to intravenous infusions of cocaine (e.g.,

0.1 mg/kg/infusion).

Schedule of Reinforcement: A second-order schedule of reinforcement is often used. For

example, under a Fixed Interval (FI) 600-s (Fixed Ratio, FR 10) schedule, the first

completion of 10 lever presses after a 600-second interval has elapsed results in a drug

infusion. This schedule is effective in maintaining high rates of responding.

Dose-Response Determination: Once stable responding is established, different doses of

cocaine and RTI-113 are substituted to determine the dose-response curve. This allows for

the assessment of both the potency (the dose required to produce a half-maximal effect) and

the efficacy (the maximum effect) of each drug.

Progressive-Ratio Schedule: To assess the motivational strength of the drugs, a progressive-

ratio schedule is employed. In this schedule, the number of lever presses required to receive

a single infusion progressively increases. The "breakpoint" is the highest ratio of responses

the animal will complete to receive the drug, providing a measure of the drug's reinforcing

efficacy.

Signaling Pathways and Mechanisms of Action
The reinforcing effects of both RTI-113 and cocaine are primarily mediated by their interaction

with the dopamine transporter (DAT) in the brain's reward circuitry. By blocking the reuptake of

dopamine, these compounds increase the concentration of dopamine in the synaptic cleft,

leading to enhanced stimulation of postsynaptic dopamine receptors.

Drug Administration & Primary Action Neurochemical Consequences Behavioral Outcome

RTI-113 or Cocaine
(Intravenous Self-Administration)

Blockade of Dopamine Transporter (DAT)
in Nucleus Accumbens

Binds to DAT Increased Synaptic
Dopamine Concentration

Enhanced Activation of
Postsynaptic D1 & D2 Receptors

Positive Reinforcement
(Drug 'Liking' & 'Wanting')

Repetitive Lever Pressing
(Drug-Seeking Behavior)

Drives
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Caption: Workflow of the reinforcing effects of DAT inhibitors.

While both drugs share this primary mechanism, their differing selectivity may lead to distinct

downstream signaling cascades and behavioral effects. Cocaine is a non-selective monoamine

reuptake inhibitor, also blocking the norepinephrine transporter (NET) and the serotonin

transporter (SERT). Furthermore, cocaine has been shown to interact with sigma-1 receptors,

which can modulate dopaminergic signaling.[4] RTI-113, in contrast, is a highly selective DAT

inhibitor. This selectivity may contribute to a different profile of subjective and reinforcing

effects.

Cocaine RTI-113

Cocaine

DAT NET SERT Sigma-1 Receptor

↑ Dopamine ↑ Norepinephrine ↑ Serotonin
Modulated Dopamine

Signaling

RTI-113

DAT

↑ Dopamine

Click to download full resolution via product page

Caption: Comparison of the primary molecular targets of Cocaine and RTI-113.

Conclusion
The available preclinical data indicate that RTI-113 is a potent and effective reinforcer, with a

potency similar to that of cocaine. However, its longer duration of action and higher selectivity

for the dopamine transporter distinguish it from cocaine. The observation that cocaine

maintains higher rates of responding despite equipotency suggests that factors beyond simple

DAT blockade, such as cocaine's action at other monoamine transporters or sigma-1 receptors,
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may contribute to its overall reinforcing profile. Further research, particularly studies directly

comparing the two compounds under progressive-ratio schedules and detailing the

pharmacokinetic profile of RTI-113 in primates, is necessary to fully elucidate the differences in

their reinforcing strength and abuse liability. This information is critical for the development of

potential pharmacotherapies for cocaine use disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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